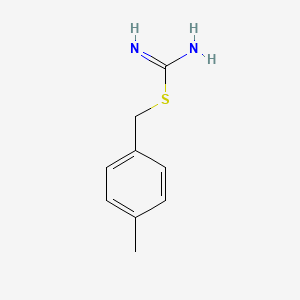

(4-Methylphenyl)methyl carbamimidothioate

Description

S-(4-Methylbenzyl)isothiourea hydrochloride: is a chemical compound belonging to the class of isothioureas. These compounds are known for their amphiphilic nature and highly basic isothiourea group. At physiological pH, they exist in a protonated form, which is significant for their biological effects .

Properties

IUPAC Name |

(4-methylphenyl)methyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJIOPUMPZSBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401272905 | |

| Record name | (4-Methylphenyl)methyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169559-03-9 | |

| Record name | (4-Methylphenyl)methyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169559-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl)methyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of S-(4-Methylbenzyl)isothiourea hydrochloride typically involves the reaction of substituted benzylhalides with thiourea or its derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods are similar but scaled up to accommodate larger quantities and may involve continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

S-(4-Methylbenzyl)isothiourea hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Reagent in Organic Synthesis: (4-Methylphenyl)methyl carbamimidothioate is utilized as a reagent to prepare various derivatives and intermediates in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse compounds, expanding its utility in synthetic chemistry.

-

Biological Activities

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of carbamimidothioates can inhibit specific bacterial enzymes, highlighting their potential in treating infections .

- Anticancer Research: The compound is being investigated for its potential anticancer properties. It has been noted that some derivatives can inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. The inhibition of these enzymes could lead to novel therapeutic strategies against various cancers .

-

Medical Applications

- Therapeutic Development: Ongoing research aims to explore the therapeutic applications of (4-Methylphenyl)methyl carbamimidothioate in drug development. Its interaction with biological targets suggests potential use in formulating drugs that modulate enzyme activity related to cancer and infectious diseases.

-

Industrial Uses

- Production of Specialty Chemicals: In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its versatility as a building block in chemical synthesis makes it valuable for producing a wide range of compounds used in various industries .

Case Studies

-

Inhibition Studies on Carbonic Anhydrases:

A study synthesized a series of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates and evaluated their inhibitory effects against human carbonic anhydrase isoforms. The results indicated that some compounds exhibited significant inhibitory activity, suggesting their potential as therapeutic agents for conditions related to carbonic anhydrase dysfunction . -

Antimicrobial Efficacy:

Research has demonstrated that derivatives of (4-Methylphenyl)methyl carbamimidothioate possess antimicrobial properties against various bacterial strains. These findings support further exploration into their use as novel antimicrobial agents in clinical settings .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of S-(4-Methylbenzyl)isothiourea hydrochloride involves the inhibition of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This inhibition can affect various biological processes, including vasodilation and immune response . The compound interacts with the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide .

Comparison with Similar Compounds

S-(4-Methylbenzyl)isothiourea hydrochloride can be compared with other isothiourea derivatives such as:

- S-(3,4-Dichlorobenzyl)isothiourea hydrochloride

- S-(2,4-Dinitrobenzyl)isothiourea hydrochloride

- S-(2,3,4,5,6-Pentabromobenzyl)isothiourea hydrobromide These compounds share similar structures but differ in their substituents, which can affect their biological activity and chemical reactivity. S-(4-Methylbenzyl)isothiourea hydrochloride is unique due to its specific methylbenzyl group, which imparts distinct properties and potential applications .

Biological Activity

(4-Methylphenyl)methyl carbamimidothioate, also known as 4-methylbenzyl carbamimidothioate, is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H12N2S

- Molecular Weight : 184.27 g/mol

- CAS Number : 940-63-6

The biological activity of (4-Methylphenyl)methyl carbamimidothioate primarily involves its interaction with specific molecular targets within cells. It is thought to inhibit certain kinases, particularly c-Met, which plays a crucial role in cell signaling pathways related to cancer progression and metastasis. The compound's structure allows it to bind effectively to the active site of these kinases, leading to inhibition of their activity and subsequent effects on cell proliferation and survival.

Anticancer Properties

Recent studies have focused on the anticancer potential of (4-Methylphenyl)methyl carbamimidothioate derivatives. These compounds have shown moderate to significant potency against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer), and MDA-MB-231 (breast cancer) .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 26af | A549 | 2.89 | c-Met inhibition |

| Foretinib | A549 | 0.28 - 0.72 | c-Met inhibition |

The compound demonstrated selective inhibition of c-Met kinase, leading to cell cycle arrest at the G2/M phase and apoptosis in A549 cells in a concentration-dependent manner .

Inhibition of Myc Pathway

In addition to its effects on c-Met, (4-Methylphenyl)methyl carbamimidothioate has been investigated for its ability to inhibit the c-Myc/Max dimerization pathway. This pathway is critical for the regulation of genes involved in cell proliferation and survival . Compounds that disrupt this interaction can lead to reduced tumor growth in c-Myc over-expressing cell lines.

Study on Myc Inhibitors

A high-throughput screening identified several small molecules that inhibited the c-Myc/Max interaction, with some showing significant biological effects at micromolar concentrations. The study highlighted the potential of targeting this pathway for therapeutic intervention in cancers characterized by c-Myc overexpression .

Efficacy Against Intracellular Mycobacteria

In another study focusing on intracellular pathogens, compounds structurally related to (4-Methylphenyl)methyl carbamimidothioate were tested against Mycobacterium avium and Mycobacterium abscessus. These compounds exhibited significant inhibitory effects on bacterial survival within macrophages, suggesting a broader antimicrobial potential beyond cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.